molecular formula C7H13N3O2S B13319195 N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide

N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13319195
M. Wt: 203.26 g/mol
InChI Key: FEFZCOQFHUMWIC-UHFFFAOYSA-N
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Description

N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with ethyl, methyl, and sulfonamide groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, followed by sulfonation. One common method includes the reaction of 1,3-diketones with ethylhydrazine under acidic conditions to form the pyrazole ring, which is then sulfonated using sulfonyl chlorides .

Industrial Production Methods

Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals or solid acids, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of enzyme activity. The pyrazole ring’s electronic properties also play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-3-sulfonamide: Lacks the ethyl group, which may affect its biological activity.

    N-Methyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide: Substituted with a methyl group instead of an ethyl group.

    N-Ethyl-1,3-dimethyl-1H-pyrazole-3-sulfonamide: Different substitution pattern on the pyrazole ring.

Uniqueness

N-Ethyl-1,5-dimethyl-1H-pyrazole-3-sulfonamide’s unique combination of substituents provides distinct electronic and steric properties, contributing to its specific biological activities and applications .

Properties

Molecular Formula

C7H13N3O2S

Molecular Weight

203.26 g/mol

IUPAC Name

N-ethyl-1,5-dimethylpyrazole-3-sulfonamide

InChI

InChI=1S/C7H13N3O2S/c1-4-8-13(11,12)7-5-6(2)10(3)9-7/h5,8H,4H2,1-3H3

InChI Key

FEFZCOQFHUMWIC-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NN(C(=C1)C)C

Origin of Product

United States

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